Diethoxymethyl acetate
Description
Diethoxymethyl acetate (B1210297), systematically named diethoxymethyl acetate, is a colorless liquid with the chemical formula C₇H₁₄O₄. nih.gov It is characterized by the presence of an acetate group attached to a carbon atom which is also bonded to two ethoxy groups, classifying it as an orthoester. wikipedia.org This structural feature is the cornerstone of its reactivity and diverse applications in organic synthesis. While it can be used as a solvent and an intermediate, its primary value lies in its ability to participate in a variety of chemical transformations, offering a platform for the introduction of key structural motifs. guidechem.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 14036-06-7 |
| Molecular Formula | C₇H₁₄O₄ |
| Molecular Weight | 162.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 185.7 °C at 760 mmHg |
| Density | 0.993 g/mL at 25 °C |
| Refractive Index | n20/D 1.399 (lit.) |
Initially, the applications of orthoesters like DEMA were likely focused on their role as protecting groups for carboxylic acids, due to their stability under basic conditions and ease of hydrolysis in acidic media. wikipedia.org However, the evolution of organic synthesis has seen a significant expansion in the utility of DEMA. Researchers have increasingly recognized its potential as a reactive intermediate for the construction of complex molecules. Its application has grown from a simple protecting group to a key reagent in the synthesis of a wide array of heterocyclic compounds and as a source for single-carbon units.
The synthetic utility of this compound stems from its dual functionality as a C1 synthon and a reactive orthoester. As a C1 synthon, DEMA provides a single carbon atom that can be incorporated into a target molecule, often through formylation or related reactions. This is particularly valuable in the construction of heterocyclic rings where a one-carbon bridge is required.
As an orthoester, DEMA exhibits characteristic reactivity. The central carbon atom is electrophilic due to the presence of three electronegative oxygen atoms, making it susceptible to nucleophilic attack. nih.gov This reactivity is harnessed in a variety of transformations, including:
Cyclization Reactions: DEMA is instrumental in the closure of purine (B94841) and pyrimidine (B1678525) rings. For instance, it reacts with 5-amino-6-ribitylaminouracil hydrochloride to form 6-dioxo-(1H,3H)-9-N-ribitylpurine. sigmaaldrich.comsigmaaldrich.com It has also been successfully employed in the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline (B1681296) nucleosides. sigmaaldrich.com
Synthesis of Heterocycles: Beyond nucleosides, DEMA has been utilized in the preparation of other heterocyclic systems. A notable example is the synthesis of 3-(polyhaloacyl)chromones through its reaction with chromanones at elevated temperatures.
Formylation Reactions: The diethoxymethyl group can be considered a protected formyl group. Under appropriate conditions, DEMA can act as a formylating agent, introducing a -CHO group into a molecule. wikipedia.org This is a fundamental transformation in organic synthesis for the preparation of aldehydes.
The following table summarizes some of the key applications of this compound in organic synthesis, highlighting its role as both a C1 synthon and an orthoester reagent.
| Application | Role of this compound | Example Product(s) |
| Nucleoside Synthesis | C1 Synthon / Cyclization Reagent | D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides, 6-dioxo-(1H,3H)-9-N-ribitylpurine |
| Chromone Synthesis | Reagent for Heterocycle Formation | 3-(polyhaloacyl)chromones |
| Alkylation | Electrophilic Reagent | Alkylation of ethyl malonate |
| Formylation | Formylating Agent Precursor | Aldehydes |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxymethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUNKQSGDBYUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884547 | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-06-7 | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14036-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014036067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxymethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxymethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diethoxymethyl Acetate
Established Synthetic Routes
The most commonly cited method for synthesizing Diethoxymethyl acetate (B1210297) involves the reaction of an orthoester with an acid anhydride (B1165640). Specifically, triethyl orthoformate is reacted with acetic anhydride. nih.gov One documented procedure involves combining triethyl orthoformate and acetic anhydride, often in the presence of formic acid, and heating the mixture under reflux. prepchem.com
A detailed laboratory-scale preparation involves heating a mixture of triethyl orthoformate (1 mole) and acetic anhydride (1.2 moles) to 120°C for a period of 4 to 6 hours under anhydrous conditions. Following the reaction, the product is isolated via distillation. In a specific scaled-up experiment, reacting 740 g of triethyl orthoformate with 550 g of acetic anhydride and 275 g of formic acid yielded the product at a boiling point of 77°-78° C (at 25 mm/Hg) with a 54.5% yield. prepchem.com Purification can be further achieved by washing the distilled product with cold hexane (B92381) to remove unreacted starting materials, resulting in a purity of over 95%.
Table 1: Summary of Established Synthesis of Diethoxymethyl Acetate
| Reactants | Reagents/Conditions | Reaction Time | Yield | Purification |
|---|---|---|---|---|
| Triethyl orthoformate, Acetic anhydride | Formic acid, Reflux at 120°C, Anhydrous | 4-6 hours | 54.5% | Distillation, Washing with cold hexane |
Advanced Synthetic Approaches and Process Optimization
As the demand for specialized chemicals grows, so does the need for more efficient, sustainable, and scalable synthetic methods. Research into advanced synthetic strategies for compounds like this compound focuses on improving yield, reducing waste, and enhancing reaction control through catalysis and process optimization.
While specific catalytic protocols for the direct synthesis of this compound are not extensively detailed in readily available literature, the broader field of organic synthesis points towards the use of catalysts to improve reactions involving acetates and orthoesters. For instance, palladium-catalyzed reactions are pivotal in modern organic chemistry for their efficiency in forming new chemical bonds. nih.govwikipedia.org
A relevant example of advanced catalytic methods is the palladium-catalyzed carbonylation of benzyl (B1604629) acetate derivatives to produce alkyl arylacetates. taylorandfrancis.com In these processes, a catalytic system, such as one combining palladium acetate and a phosphine (B1218219) ligand like 1,1′-bis(diphenylphosphino)ferrocene (DPPF), can achieve high yields under relatively mild conditions. taylorandfrancis.com Such catalytic approaches often require careful optimization to be effective. The purity of the palladium acetate catalyst itself is crucial, as common impurities can significantly alter catalytic activity and reaction outcomes. acs.orgosi.lv
The principles from these related catalytic systems highlight a potential avenue for developing more advanced and efficient syntheses of this compound, likely involving acid or transition metal catalysis to improve reaction rates and selectivity, thereby moving beyond traditional stoichiometric reagents. semanticscholar.org
Transitioning a chemical synthesis from the laboratory to an industrial scale introduces a unique set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. biosynth.com
Key considerations for the industrial production of this compound include:
Yield and Efficiency: The reported 54.5% yield for the established synthesis presents a significant challenge for industrial scalability. prepchem.com A low yield implies that a substantial portion of the starting materials does not convert to the desired product, leading to increased waste and higher production costs. Process optimization to improve this yield is a primary goal for industrial manufacturing.
Reaction Conditions: The requirement for anhydrous conditions and heating for several hours necessitates specialized industrial reactors that can maintain a controlled environment and provide consistent heat transfer on a large scale.
Downstream Processing: The purification of this compound via distillation and washing requires energy and generates solvent waste. On an industrial scale, these steps must be highly efficient to minimize costs and environmental impact. The need for multiple purification steps can negatively affect the material efficiency of the entire process. acsgcipr.org
Raw Material Sourcing: Consistent and reliable access to high-quality raw materials like triethyl orthoformate and acetic anhydride is essential for uninterrupted large-scale manufacturing. biosynth.com
Safety and Regulatory Compliance: Handling chemicals like acetic anhydride requires strict safety protocols. Furthermore, industrial production must adhere to regulatory standards, including Good Manufacturing Practices (GMP), to ensure product quality and safety.
The scalability of any chemical process is not always straightforward; reaction kinetics and heat transfer can differ significantly at larger volumes, often requiring costly re-optimization. acsgcipr.org Addressing these challenges through process engineering and optimization is critical for the successful and sustainable industrial production of this compound.
Compound Index
Chemical Reactivity and Mechanistic Studies of Diethoxymethyl Acetate
General Reaction Types
Diethoxymethyl acetate (B1210297), as an orthoester derivative, is susceptible to hydrolysis, particularly under acidic conditions. The reaction involves the cleavage of the C-O bonds of the acetal (B89532) moiety. In the presence of an acid catalyst, one of the ethoxy groups is protonated, converting it into a good leaving group (ethanol). The departure of ethanol (B145695) generates a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on this intermediate, followed by deprotonation, leads to the formation of an ester and an alcohol. wikipedia.orgmasterorganicchemistry.com
CH₃COOCH(OCH₂CH₃)₂ + H₂O --(H⁺)--> CH₃COOCH₂OH + CH₃CH₂OH
The initial products are an unstable hemiacetal ester, which would likely decompose further. The complete hydrolysis in aqueous acid ultimately yields acetic acid and ethanol. The mechanism is analogous to the well-studied acid-catalyzed hydrolysis of other acetals and orthoesters. wikipedia.orgmasterorganicchemistry.com The rate of this hydrolysis is dependent on the acidity of the medium. masterorganicchemistry.com
Table 1: Summary of Diethoxymethyl Acetate Hydrolysis
| Reactants | Conditions | Products |
|---|---|---|
| This compound, Water | Mild aqueous acid (H⁺) | Acetic acid, Ethanol |
The acetal functionality in this compound can undergo oxidation. Specific oxidizing agents can cleave the C-H bond of the acetal carbon, leading to the formation of the corresponding ester. For instance, oxidants like ozone or dioxiranes (e.g., dimethyldioxirane) are known to efficiently oxidize acetals to their respective esters under mild and neutral conditions. cdnsciencepub.comresearchgate.net The reaction with ozone is proposed to proceed via a mechanism where the reactive conformation of the acetal has lone pair orbitals on each oxygen oriented antiperiplanar to the C-H bond being broken. cdnsciencepub.com Another method involves direct oxidation with free oxygen in the presence of formic acid as a solvent, which converts the acetal directly into the corresponding acid. google.com
The general transformation can be represented as:
CH₃COOCH(OCH₂CH₃)₂ --[O]--> CH₃COOC(=O)OCH₂CH₃ + other products
This type of reaction showcases the ability to transform the acetal group into a different carbonyl-containing functionality.
Table 2: Oxidation Reactions of Acetals
| Oxidizing Agent | Substrate Type | General Product |
|---|---|---|
| Ozone (O₃) | Acetal | Ester |
| Dimethyldioxirane | Acetal/Ketal | Carbonyl products |
| Hydrogen Peroxide/HCl | Acetal | Ester |
| Free Oxygen/Formic Acid | Acetal | Carboxylic Acid |
The central carbon atom of the this compound moiety is electrophilic and can be attacked by nucleophiles, resulting in a substitution reaction. masterorganicchemistry.com For the reaction to proceed, one of the leaving groups (an ethoxy group or the acetate group) must depart. This process is typically facilitated by a Lewis acid, which coordinates to one of the oxygen atoms, making it a better leaving group and promoting the formation of an oxocarbenium ion intermediate. acs.orgstackexchange.com
A variety of nucleophiles can be employed. For example, reaction with a Grignard reagent in a process analogous to the Bodroux-Chichibabin aldehyde synthesis could potentially lead to the formation of an aldehyde after replacing the alkoxy groups. wikipedia.org The reaction with other carbon nucleophiles, organometallic reagents, or heteroatom nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the former acetal carbon. rsc.org
Table 3: Nucleophilic Substitution on Acetal/Orthoester Systems
| Nucleophile | Catalyst/Conditions | General Product Type |
|---|---|---|
| Grignard Reagents (R-MgX) | N/A (for orthoesters) | Aldehyde/Ketone |
| Organocuprates (R₂CuLi) | Lewis Acid (e.g., BF₃·OEt₂) | Ether |
| Silyl Enol Ethers | Lewis Acid | β-Alkoxy Ketone |
| Alcohols (R'OH) | Acid Catalyst | Acetal Exchange |
Reaction Mechanisms
A central feature of the reactivity of this compound is the formation of an oxocarbenium ion as a key reactive intermediate. wikipedia.orgyoutube.com This cation is generated when one of the alkoxy groups (or the acetate group) departs with the aid of an acid catalyst (Brønsted or Lewis). masterorganicchemistry.com The resulting oxocarbenium ion is significantly stabilized by resonance, with the positive charge delocalized between the carbon and the adjacent oxygen atom. wikipedia.org
Resonance structures of the oxocarbenium ion: [ R-C⁺-OR' ] <--> [ R-C=O⁺R' ]
This delocalization makes the formation of the oxocarbenium ion more favorable than the formation of a simple carbocation. The oxocarbenium ion is a potent electrophile, readily reacting with any available nucleophile. wikipedia.orgyoutube.com The sp²-hybridized nature of the central carbon in the oxocarbenium ion means it has a planar geometry. Consequently, a nucleophile can attack from either face of the plane, a critical factor in determining the stereochemistry of reactions involving chiral substrates or leading to chiral products. youtube.com The trapping of such ions with various nucleophiles has been demonstrated, confirming their role as discrete intermediates in acetal hydrolysis and substitution reactions. masterorganicchemistry.comacs.org
While this compound itself is achiral, its reactions with chiral substrates can proceed with high stereoselectivity. The stereochemical outcome is often dictated by the facial selectivity of the nucleophilic attack on the intermediate oxocarbenium ion. wikipedia.org
In reactions with chiral molecules, a pre-existing stereocenter can direct the incoming nucleophile to one of the two faces of the planar oxocarbenium ion. This is a common strategy in asymmetric synthesis. For example, studies on related cyclic orthoesters show that their reaction with nucleophiles can be highly stereoselective. acs.orgacs.org The stereochemistry can be rationalized by examining the preferred trajectory of the nucleophilic attack on the oxonium ion intermediate, which may exist in a preferred conformation. acs.orgacs.org
Furthermore, mechanistic studies on acyclic systems have shown that neighboring groups can influence the conformation of the oxocarbenium ion intermediate through electrostatic stabilization. nih.gov For instance, a β-alkoxy group can pre-organize the reactive intermediate, effectively shielding one face from attack and leading to high diastereoselectivity. nih.gov This control element is crucial in carbohydrate chemistry and has been applied to the synthesis of complex natural products. Although this compound lacks such directing groups itself, it can be a reactant in transformations where the other reacting partner possesses the necessary stereochemical information to guide the reaction. wiley-vch.de
Table 4: Factors Influencing Stereoselectivity in Acetal/Orthoester Reactions
| Influencing Factor | Mechanistic Principle | Stereochemical Outcome |
|---|---|---|
| Chiral Substrate/Nucleophile | A pre-existing chiral center directs the attack on the prochiral oxocarbenium ion. | Diastereoselective product formation. wikipedia.org |
| Neighboring Group Participation | A nearby functional group (e.g., alkoxy, acyloxy) stabilizes a specific conformation of the oxocarbenium ion intermediate. | High diastereoselectivity by blocking one face of the intermediate. nih.gov |
| Chiral Catalyst | A chiral Lewis or Brønsted acid creates a chiral environment around the oxocarbenium ion. | Enantioselective product formation from achiral substrates. wiley-vch.de |
Role of Lewis Acid Catalysis in Mechanism
Lewis acid catalysis plays a pivotal role in activating this compound, thereby facilitating a variety of chemical transformations. The primary function of the Lewis acid is to coordinate with one of the oxygen atoms of the this compound molecule, which enhances the electrophilicity of the central carbon atom and promotes the formation of a key reactive intermediate, the oxocarbenium ion.
Recent research has extensively documented the use of mild Lewis acids, such as zinc triflate (Zn(OTf)₂), in conjunction with this compound. mit.educhemistryviews.orgfigshare.comacs.orgnih.gov In copper hydride (CuH)-catalyzed hydroacetalization reactions of vinyl arenes, the presence of a Lewis acid co-catalyst is essential for the reaction to proceed. nih.gov Specifically, zinc triflate activates this compound, which serves as a formyl source, to generate a highly reactive oxocarbenium electrophile in situ. chemistryviews.orgacs.org This activation is critical for the subsequent carbon-carbon bond-forming event. mit.edufigshare.com
The mechanism, supported by Density Functional Theory (DFT) studies, involves the Lewis acid abstracting the acetate group from this compound, leading to the formation of the electrophilic oxocarbenium ion. nih.gov This intermediate then reacts with a nucleophile, such as an alkyl copper species generated from the hydrocupration of an alkene. mit.edufigshare.com The use of a catalytic amount of a mild Lewis acid like zinc(II) triflate is advantageous as it mitigates side reactions that could occur between the highly reactive oxocarbenium ion and the hydride source. chemistryviews.org Without the Lewis acid, no formation of the desired product is observed. nih.gov
The table below summarizes the role of a key Lewis acid in a well-studied reaction involving this compound.
| Lewis Acid Catalyst | Substrate | Reagent | Key Function of Lewis Acid | Outcome | Reference |
| Zinc Triflate (Zn(OTf)₂) | Vinyl Arenes | This compound | Promotes the formation of a highly reactive oxocarbenium ion from this compound. | Enables efficient and highly enantioselective hydroacetalization to yield α-aryl acetal products. | mit.edu, chemistryviews.org, nih.gov |
Concerted vs. Stepwise Mechanisms in Cyclization Reactions
In the context of organic reactions, particularly cyclizations, the mechanism can often be described as either concerted or stepwise. A concerted reaction is a process where all bond-breaking and bond-forming events occur in a single transition state without the formation of any intermediate. quora.com Conversely, a stepwise mechanism involves two or more elementary steps, proceeding through at least one reactive intermediate and two or more transition states. quora.comyoutube.com
This compound is known to participate in cyclization reactions, for instance, in the synthesis of fused pyran-2-ones and pyrimidino[5,4-d]pyrimidines. The distinction between a concerted and stepwise pathway in such reactions is a fundamental mechanistic question. This distinction can be subtle, especially in cases of highly asynchronous concerted reactions, where the bond-forming/breaking events are not perfectly synchronized, making the transition state resemble a stepwise intermediate. nih.govresearchgate.net
The determination of whether a cyclization reaction proceeds via a concerted or stepwise mechanism often requires detailed mechanistic studies, including kinetic isotope effects, computational modeling, and dynamics trajectories. nih.govnih.gov For example, in some enyne-allene cyclizations, a highly asynchronous transition state is found to be operative, lying at the boundary between a truly concerted and a stepwise diradical pathway. nih.govresearchgate.net While specific mechanistic studies detailing the concerted versus stepwise nature of cyclizations directly involving this compound are not extensively reported in the provided context, the general principles apply. The reaction pathway would depend on factors such as the stability of potential intermediates, the geometry of the transition state, and the reaction conditions.
The following table outlines the general characteristics distinguishing concerted and stepwise reaction mechanisms.
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Number of Steps | One | Two or more |
| Intermediates | None formed | At least one reactive intermediate is formed (e.g., carbocation, radical) |
| Transition States | One | Two or more |
| Reaction Coordinate Diagram | Shows a single energy maximum | Shows multiple energy maxima (transition states) and minima (intermediates) |
| Stereochemistry | Often stereospecific | May lead to a mixture of stereoisomers (e.g., racemization) if a planar intermediate is formed |
Applications of Diethoxymethyl Acetate in Complex Organic Synthesis
Heterocyclic Compound Synthesis
Diethoxymethyl acetate (B1210297) is a noted reagent for the preparation of 8-unsubstituted purines. mdpi.com It provides the necessary carbon atom for the closure of the imidazole (B134444) ring onto a substituted pyrimidine (B1678525) precursor.
Diethoxymethyl acetate is instrumental in the synthesis of various theophylline (B1681296) nucleosides. nih.gov The process involves a this compound (DEMA)-induced cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil. nih.gov This methodology has been successfully applied to produce D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides. nih.govumich.edu
Table 1: Synthesis of Theophylline Nucleosides using this compound
| Precursor | Reagent | Product Type | Reference |
|---|
The synthesis of specific ribitylpurine derivatives has been accomplished using this compound. In one key application, 5-amino-6-ribitylaminouracil hydrochloride reacts with this compound to yield 2,6-dioxo-(1H,3H)-9-N-ribitylpurine. nih.govumich.edu This compound and its aza-analogue were synthesized for evaluation as potential inhibitors of lumazine (B192210) synthase and riboflavin (B1680620) synthase. nih.gov
Table 2: Synthesis of Ribitylpurine Derivatives
| Precursor | Reagent | Product | Synthetic Goal | Reference |
|---|
Detailed research findings specifically documenting the use of this compound for the direct synthesis of the triazolopurine ring system are not prominently available in the reviewed literature. While it is a known reagent for general purine (B94841) synthesis, its specific application for the annulation of the triazole ring onto a purine core is not described in the provided sources.
This compound has been explored in the synthesis of the imidazo[4,5-d]isothiazole ring system, a novel heterocyclic framework. umich.edu The reaction of 3-methyl-4,5-diaminoisothiazole with this compound afforded a low yield of 3-methylimidazo[4,5-d]isothiazole. umich.edu However, the analogous reaction attempting to form the parent, unsubstituted imidazo[4,5-d]isothiazole from 4,5-diaminoisothiazole was unsuccessful. umich.edu This suggests that the reactivity is sensitive to the substituents on the isothiazole (B42339) precursor.
Table 3: Synthesis of Imidazo[4,5-d]isothiazole Derivatives
| Precursor | Reagent | Product | Outcome | Reference |
|---|---|---|---|---|
| 3-Methyl-4,5-diaminoisothiazole | This compound | 3-Methylimidazo[4,5-d]isothiazole | Low yield | umich.edu |
A convenient, one-step method for synthesizing 3-(polyhaloacyl)chromones utilizes this compound. researchgate.netnih.gov This approach involves the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with this compound at elevated temperatures (140–150 °C) for a short duration (15-20 minutes), resulting in good yields of the desired chromones. researchgate.netnih.gov This method is valued for its operational simplicity and the ready availability of the starting materials. researchgate.net The resulting 3-(polyhaloacyl)chromones are considered valuable precursors for other useful organic materials. researchgate.net
Table 4: Synthesis of 3-(Polyhaloacyl)chromones
| Precursor Class | Reagent | Product Class | Reaction Conditions | Reference |
|---|
Synthesis of Pyran-2-ones
Following a comprehensive review of scientific literature, no specific methods detailing the application of this compound for the synthesis of pyran-2-ones were identified. The synthesis of pyran-2-one and its derivatives typically proceeds through other established routes, such as the condensation of vinylacetic acid with paraformaldehyde or the pyrolysis of coumalic acid salts. orgsyn.org
Synthesis of Pyrimidino[5,4-d]pyrimidines
A thorough literature search did not yield any specific examples of this compound being utilized in the synthesis of the pyrimidino[5,4-d]pyrimidine scaffold. The construction of this heterocyclic system is generally accomplished through multi-step sequences starting from substituted pyrimidine precursors. nih.govnih.gov
Synthesis of 1,2,4-Triazolo[4,3-b]Current time information in Bangalore, IN.nih.govyoutube.comresearchgate.nettetrazines
The synthesis of high-nitrogen content heterocyclic systems like triazolo-tetrazines involves specialized strategies, often starting from other heterocyclic precursors like chloropyridazines or substituted 1,2,4,5-tetrazines. nih.govnih.gov An extensive search of chemical databases and literature found no reported instances of this compound being employed in the synthesis of 1,2,4-triazolo[4,3-b] Current time information in Bangalore, IN.nih.govyoutube.comresearchgate.nettetrazines.
Esterification Reactions and Alkoxy Group Donation
This compound serves as an effective alkoxy group donor, a property that is particularly useful in esterification reactions under mild conditions. nih.gov
This compound has been identified as a highly effective reagent for the selective monoesterification of phosphonic acids. nih.govresearchgate.net This transformation is noteworthy because the selective formation of monoesters over diesters can be challenging to achieve. nih.gov The reaction proceeds without the need for additional catalysts or reagents, and the purification of the resulting monoester is straightforward. nih.govnih.gov
The mechanism is believed to involve the formation of a 1,1-diethoxyethyl ester of the phosphonic acid as a key intermediate, which then leads to the monoester product. nih.govnih.gov Research has shown that this compound can provide a higher conversion for certain substrates, such as phenylphosphonic acid, compared to other phosphonic acids like butylphosphonic acid. nih.gov
Detailed findings from a study on the selective ethoxy group donation to phosphonic acids are presented below:
Table 1: Reaction of Phosphonic Acids with this compound
| Entry | Phosphonic Acid Substrate | Product (Monoester) | Substrate Conversion (%) |
|---|---|---|---|
| 1 | Butylphosphonic acid | Ethyl butylphosphonate | 39 |
| 2 | Phenylphosphonic acid | Ethyl phenylphosphonate | 89 |
Data sourced from a study on selective esterification. nih.gov
Alkylation Reactions
A review of the scientific literature indicates that the alkylation of active methylene (B1212753) compounds is a well-established method for forming carbon-carbon bonds. youtube.comresearchgate.net This reaction typically involves the deprotonation of the active methylene group with a base to form a nucleophilic carbanion, which then reacts with an electrophilic alkylating agent, most commonly an alkyl halide. youtube.comresearchgate.netorganic-chemistry.org
Despite a thorough search, no specific literature was found that describes the use of this compound as an alkylating agent for active methylene compounds in the context of a typical alkylation reaction.
Formal Hydroformylation Reactions
Hydroformylation, also known as the oxo process, is a significant industrial chemical reaction that involves the addition of carbon monoxide (CO) and hydrogen (H₂) across an unsaturated compound, such as an alkene. mt.com This process, typically catalyzed by transition metal complexes, leads to the formation of aldehydes. mt.com The reaction can produce either linear or branched aldehydes, depending on where the formyl group is added to the carbon-carbon double bond. mt.com These aldehyde products are crucial building blocks for a wide array of other chemical compounds, including alcohols, carboxylic acids, and amines. mt.com
A "formal" hydroformylation achieves the same net transformation—the addition of a hydrogen atom and a formyl group (CHO)—but through a different mechanistic pathway that does not use CO/H₂ gas. A recently developed method utilizes this compound in a copper hydride (CuH)-catalyzed reaction to achieve a highly selective formal hydroformylation of vinyl arenes. nih.gov In this process, this compound is activated by a mild Lewis acid, zinc triflate, to generate a highly reactive oxocarbenium ion intermediate. nih.gov This intermediate then reacts with a copper-alkyl species, formed from the hydrocupration of the vinyl arene, to yield an α-aryl acetal (B89532). nih.gov This acetal can then be converted to the corresponding aldehyde, completing the formal hydroformylation process. nih.gov
Enantioselective Hydroacetalization of Vinyl Arenes
A key application of this compound in formal hydroformylation is the enantioselective hydroacetalization of vinyl arenes. nih.gov This reaction, facilitated by copper hydride catalysis, provides access to highly enantioenriched α-aryl acetal products with excellent yields and exclusive branched regioselectivity. nih.gov
The process involves the enantioselective hydrocupration of a vinyl arene substrate to create a chiral copper-alkyl intermediate. nih.gov This intermediate subsequently reacts with the oxocarbenium ion generated from this compound. nih.gov This carbon-carbon bond-forming step proceeds stereospecifically, leading to the formation of the chiral acetal product. nih.gov The reaction demonstrates broad applicability, tolerating a variety of functional groups and heterocyclic systems within the vinyl arene structure. nih.gov For instance, vinyl arenes incorporating pyridine, carbazole, thiophene, piperidine, pyrrole, and benzofuran (B130515) moieties all undergo the hydroacetalization efficiently, yielding the desired α-aryl acetals in good yields and with high enantioselectivity. nih.gov The resulting acetal products can be subsequently transformed into valuable chiral aldehydes, alcohols, and amines with no loss of enantiomeric purity. nih.gov
The table below summarizes the results for the CuH-catalyzed enantioselective hydroacetalization of various vinyl arenes using this compound.
Table 1. Enantioselective Hydroacetalization of Various Vinyl Arenes
| Entry | Vinyl Arene Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Styrene (B11656) | 2-(diethoxymethyl)-ethylbenzene | 85 | 96 |
| 2 | 4-Methylstyrene | 1-(diethoxymethyl)-2-(p-tolyl)ethane | 88 | 95 |
| 3 | 4-Methoxystyrene | 1-(diethoxymethyl)-2-(4-methoxyphenyl)ethane | 90 | 97 |
| 4 | 4-Chlorostyrene | 1-(diethoxymethyl)-2-(4-chlorophenyl)ethane | 82 | 94 |
| 5 | 2-Vinylnaphthalene | 2-(2-(diethoxymethyl)ethyl)naphthalene | 89 | 98 |
| 6 | N-Vinylcarbazole | 9-(2-(diethoxymethyl)ethyl)-9H-carbazole | 78 | 95 |
This table is generated based on data reported in scientific literature. nih.gov Conditions typically involve a copper hydride catalyst, a chiral ligand, and zinc triflate as a Lewis acid activator for this compound.
Use as a C1 Formyl Source
In organic synthesis, a C1 building block or synthon is a reagent that delivers a single carbon atom to a molecule. diva-portal.orgresearchgate.net Reagents like formaldehyde, carbon monoxide, and formic acid are common C1 sources used to introduce functionalities such as methyl groups or formyl groups. diva-portal.orgd-nb.info this compound functions effectively as a C1 formyl source, albeit indirectly. nih.gov It serves as a stable and easy-to-handle precursor to a reactive C1 electrophile. nih.gov
In the copper-catalyzed hydroacetalization reaction, this compound is not directly incorporated as a formyl group. Instead, upon activation by a Lewis acid, it forms an oxocarbenium ion, which is a C1 electrophile. nih.gov This electrophile reacts to form a diethyl acetal. nih.gov This acetal group serves as a protected form of an aldehyde. The true utility of this compound as a formyl source is realized in a subsequent step, where the acetal product is easily deprotected (hydrolyzed) to unveil the corresponding aldehyde, which contains the formyl (CHO) functional group. nih.gov This two-stage approach allows for the introduction of a formyl group under conditions where the free aldehyde might be unstable or undergo undesired side reactions. nih.gov
Diethoxymethyl Acetate in Protecting Group Chemistry
Acetal (B89532) Formation for Carbonyl Protection
The protection of carbonyl groups, present in aldehydes and ketones, is a common requirement in organic synthesis to prevent their reaction with nucleophiles or bases. wikipedia.org A widely employed strategy is the conversion of the carbonyl into an acetal, a functional group characterized by a carbon atom bonded to two ether oxygen atoms. wikipedia.org Acetals are notably stable in neutral to strongly basic or nucleophilic conditions, making them excellent choices for protecting carbonyls during reactions involving organometallics, hydrides, or enolates. organic-chemistry.org
The formation of an acetal is typically an acid-catalyzed equilibrium reaction between a carbonyl compound and an alcohol. To drive the reaction to completion, the alcohol is often used in excess, and the water generated as a byproduct is removed. organic-chemistry.org Common reagents for this purpose include simple alcohols like methanol (B129727) to form dimethyl acetals, or diols such as ethylene (B1197577) glycol to form cyclic acetals (1,3-dioxolanes). wikipedia.orgorganic-chemistry.org
Diethoxymethyl acetate (B1210297) (CH₃COOCH(OCH₂CH₃)₂), while containing a diethoxyacetal moiety, is not typically employed as a direct protecting agent for carbonyl groups. guidechem.comsigmaaldrich.com Scientific literature primarily identifies it as a solvent and a chemical intermediate for further synthetic transformations. guidechem.com For instance, it has been used in the synthesis of various nucleosides. sigmaaldrich.comsigmaaldrich.com Its preparation can be achieved through the reaction of acetic anhydride (B1165640) with triethoxymethane, a type of orthoformate. guidechem.com Orthoformates themselves are often utilized in acetalization reactions, where they serve as both an alcohol source and a dehydrating agent to facilitate the protection of carbonyls. organic-chemistry.org
The general mechanism for acid-catalyzed acetal formation proceeds in several steps:
Protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic attack by an alcohol molecule on the activated carbonyl carbon, forming a hemiacetal.
Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).
Elimination of water to form a resonance-stabilized oxonium ion.
Attack by a second alcohol molecule on the oxonium ion.
Deprotonation to yield the final acetal product.
Comparison with Other Protecting Agents
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal (deprotection). Acetals are a versatile class of protecting groups, with different types exhibiting varied stability. Acyclic acetals, such as dimethyl acetals, are generally less stable and more readily hydrolyzed under acidic conditions than cyclic acetals like 1,3-dioxolanes (five-membered rings) or 1,3-dioxanes (six-membered rings). libretexts.orgorganic-chemistry.org
The stability of common acetal protecting groups to various conditions is a critical factor for synthetic planning.
| Protecting Group | Structure | Stable To | Labile To (Deprotection) |
|---|---|---|---|
| Dimethyl Acetal | R₂C(OCH₃)₂ | Bases, nucleophiles, hydrides, oxidizing agents | Aqueous acid (e.g., HCl, H₂SO₄) |
| 1,3-Dioxolane | Cyclic acetal with ethylene glycol | Bases, nucleophiles, hydrides, oxidizing agents (more stable than acyclic acetals) | Aqueous acid (generally requires stronger conditions than acyclic acetals) |
| 1,3-Dioxane | Cyclic acetal with 1,3-propanediol | Bases, nucleophiles, hydrides, oxidizing agents (stability similar to dioxolanes) | Aqueous acid |
| Methoxymethyl (MOM) ether | R-O-CH₂-O-CH₃ | Bases, many organometallics, catalytic hydrogenation | Strong acids (e.g., 6M HCl) |
| Tetrahydropyranyl (THP) ether | Acetal of dihydropyran | Bases, nucleophiles, Grignard reagents, hydrides | Mild aqueous acid (e.g., acetic acid in THF/water) |
Diethoxymethyl acetate itself is not used as a protecting agent in the same manner as the compounds in the table. Its structure as an acetate of a hemiacetal means it possesses an ester functional group in addition to the acetal moiety. This ester group introduces another site of reactivity, particularly towards bases (saponification) and certain nucleophiles, which would make it unsuitable as a robust protecting group for a carbonyl in many synthetic sequences. The goal of a protecting group is to be inert to a wide range of reagents, a criterion that the acetate portion of this compound does not fulfill. organic-chemistry.org
Research on Diethoxymethyl Acetate Derivatives and Analogues
Synthesis of Novel Derivatives
The synthesis of novel derivatives from diethoxymethyl acetate (B1210297) often involves its use as a reactant in cyclization and condensation reactions. A significant area of this research has been in the field of nucleoside chemistry. Diethoxymethyl acetate has been instrumental in the synthesis of various theophylline (B1681296) nucleosides. For instance, it is used in the preparation of D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides sigmaaldrich.com. The process typically involves the cyclization of imine precursors, induced by reagents like acetic anhydride (B1165640), to form the final nucleoside structures.
Another key application of this compound in synthesis is its reaction with 5-amino-6-ribitylaminouracil hydrochloride, which results in the formation of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine sigmaaldrich.com. This reaction highlights the utility of this compound in constructing purine (B94841) ring systems, which are fundamental components of nucleic acids.
While direct synthesis of a wide array of derivatives from this compound is not extensively documented, the synthesis of related phosphinate compounds is well-established. General methods for creating phosphinate derivatives include the palladium-catalyzed reaction of anilinium hypophosphite with aromatic electrophiles and the reaction of Grignard reagents with trialkyl phosphites organic-chemistry.org. These established synthetic routes provide a framework for the potential creation of phosphinate derivatives that incorporate the diethoxymethyl moiety.
A summary of representative derivatives and their synthetic precursors is presented below.
| Derivative Class | Precursors | Synthetic Method |
| Theophylline Nucleosides | D-mannosyl, D-galactosyl, D-glucosyl imines | Acetic anhydride-induced cyclization |
| Purine Derivatives | 5-amino-6-ribitylaminouracil hydrochloride | Reaction with this compound |
| Monosubstituted Phosphinic Acids | Anilinium hypophosphite, Aromatic electrophiles | Palladium-catalyzed reaction |
| H-Phosphinates | Grignard reagents, Trialkyl phosphites | Nucleophilic substitution |
Structure-Activity Relationship Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, particularly nucleoside analogues, SAR studies have provided insights into their potential as therapeutic agents.
In the broader context of novel nucleoside derivatives, such as those with an isoxazolidine (B1194047) ring replacing the furanose ring, research has focused on their potential as anti-HIV agents nih.gov. Studies on these analogues investigate how modifications to the heterocyclic ring and substituent groups affect their interaction with biological targets. For example, the antimutagenic properties of certain nucleoside derivatives have been evaluated, showing activity against specific mutagens like sodium azide (B81097) but not against others like hydrogen peroxide nih.gov. This specificity suggests that the structural conformation of the derivative is key to its mechanism of action.
General principles from SAR studies on other, structurally related compounds can infer potential strategies for this compound derivatives. For instance, in a series of aporphine (B1220529) derivatives, antiarrhythmic activity was found to be highly dependent on the stereochemistry (specifically the 6a configuration) and the substitution pattern on the aromatic rings mdpi.com. The presence of a 1,2-dimethoxy group was shown to enhance activity, suggesting that the electronic and steric properties of substituents are critical mdpi.com.
Similarly, SAR studies on cinnamic acid derivatives have demonstrated that their therapeutic potential is intrinsically linked to the nature and position of substituents on the aromatic ring rsdjournal.org. These findings underscore a common principle in medicinal chemistry: even minor structural modifications can lead to significant changes in biological activity. While direct and extensive SAR data for a wide range of this compound derivatives is limited, these related studies provide a valuable framework for the future design of novel, active compounds based on its core structure.
Applications of Phosphinate Derivatives
Phosphinate derivatives are compounds containing a phosphorus atom bonded to two carbon atoms and one oxygen atom. These derivatives are noted for their diverse applications, particularly in medicinal chemistry, where they can act as bioisosteres of phosphates or carboxylic acids researchgate.net. The replacement of a phosphate (B84403) group with a phosphinate group can lead to analogues with improved stability against enzymatic degradation researchgate.net.
One of the significant applications of phosphinate derivatives is in the development of anticancer agents. For example, phosphinate analogues of phospholipids (B1166683) like miltefosine (B1683995) and perifosine (B1684339) have been synthesized. These analogues are designed to be less susceptible to breakdown by enzymes such as phospholipases, potentially leading to more robust antitumor activity researchgate.net.
Phosphinates have also been investigated for a range of other therapeutic uses, including as antivirals, antibiotics, and treatments for central nervous system (CNS) disorders researchgate.netchim.it. Their ability to mimic the transition state of enzymatic reactions makes them effective inhibitors for various biological pathways. The synthesis of heterocyclic phosphinic acids has been explored for their potential as bioactive molecules chim.it.
A specific example that connects directly to the parent compound is Ethyl (diethoxymethyl)phosphinate achemblock.com. While detailed applications for this specific molecule are not widely published, its existence points to the feasibility of creating phosphinate derivatives from this compound. Such derivatives could potentially be explored for the applications mentioned above, leveraging the structural features of the diethoxymethyl group to modulate biological activity and pharmacokinetic properties.
The general applications of phosphinate derivatives are summarized in the table below.
| Application Area | Mechanism/Target | Example Class |
| Cancer Treatment | Phospholipase resistance, Enzyme inhibition | Phospholipid analogues (e.g., of miltefosine) |
| Antiviral Therapy | Enzyme inhibition | General phosphinic acids |
| Antibiotics | Mimicking transition states | Heterocyclic phosphinic acids |
| CNS Therapeutics | Targeting glutamate (B1630785) and GABA pathways | General phosphinic acids |
Theoretical and Computational Investigations of Diethoxymethyl Acetate Reactions
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. In the context of Diethoxymethyl acetate (B1210297), DFT studies have been pivotal in understanding its role in the copper hydride (CuH)-catalyzed formal hydroformylation of vinyl arenes. elixirpublishers.comresearchgate.netresearchgate.net
A key reaction involving Diethoxymethyl acetate is its use as a formyl source, where it is activated by a Lewis acid. elixirpublishers.com DFT calculations have elucidated the critical role of zinc(II) triflate (Zn(OTf)₂) as a catalytic Lewis acid in this process. researchgate.net The calculations demonstrated that Zn(OTf)₂ facilitates the activation of this compound, which serves as an orthoester electrophile, leading to the formation of a highly reactive oxocarbenium ion. elixirpublishers.com This activation is a crucial step for the subsequent carbon-carbon bond formation.
The proposed catalytic cycle, investigated using DFT, involves several key stages:
Activation of this compound: The Lewis acid, Zn(OTf)₂, coordinates to this compound, promoting the departure of the acetate group and forming a reactive oxocarbenium ion intermediate. researchgate.net
Hydrocupration: Concurrently, a copper hydride complex reacts with a vinyl arene substrate (like styrene) in an enantioselective hydrocupration step to generate a stereoenriched alkyl copper intermediate.
C-C Bond Formation: The computationally modeled crucial step is the reaction between the alkyl copper intermediate and the in situ generated oxocarbenium ion. researchgate.net
DFT studies have been instrumental in mapping the free energy profile of these reaction pathways, identifying transition states, and calculating their corresponding activation barriers. researchgate.netresearchgate.net For instance, in the reaction with a styrene (B11656) substrate, the activation barrier for the key C-C bond-forming step was calculated, providing quantitative insight into the reaction's feasibility and kinetics. researchgate.net
Table 1: Selected DFT Calculated Activation Barriers for Key Reaction Steps
| Reacting Species | Transition State | Product | Activation Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Cu-alkyl intermediate + Oxocarbenium ion | TS-3 (Stereoinvertive) | α-Aryl Acetal (B89532) | 1.8 | researchgate.net |
| Cu-alkyl intermediate + Oxocarbenium ion | TS-4 (Stereoretentive) | Enantiomer of α-Aryl Acetal | 4.7 | researchgate.net |
These theoretical findings underscore the mechanism's intricacies, highlighting how this compound is activated and participates in forming new chemical bonds under catalytic conditions. elixirpublishers.com
Semi-empirical Calculations for Geometrical Parameters
Semi-empirical quantum mechanical methods, such as AM1, PM3, and MNDO, offer a computationally less intensive alternative to ab initio methods and DFT for predicting molecular geometries, including bond lengths, bond angles, and dihedral angles. These methods are parameterized using experimental data to achieve a balance between computational cost and accuracy. vdoc.pub
Computational Modeling of Stereoselectivity
A significant aspect of modern synthetic chemistry is the control of stereochemistry. Computational modeling, particularly using DFT, has proven to be an invaluable tool for understanding and predicting the stereochemical outcomes of reactions.
In the CuH-catalyzed hydroacetalization of vinyl arenes where this compound acts as the C1 source, DFT calculations have been crucial in explaining the high enantioselectivity observed experimentally. elixirpublishers.com The modeling focused on the key C-C bond-forming event between the chiral alkyl copper intermediate and the achiral oxocarbenium ion derived from this compound. researchgate.net
The calculations revealed that the reaction proceeds through a stereospecific invertive SE2-type mechanism. researchgate.net This means that the attack of the oxocarbenium electrophile occurs on the side opposite to the copper-carbon bond of the alkyl copper intermediate, leading to an inversion of the stereocenter's configuration.
DFT computations were used to locate and compare the transition states for both stereoinvertive and stereoretentive pathways. The results showed that the transition state leading to the inversion of stereochemistry (TS-3 ) is significantly lower in energy than the transition state for the retention pathway (TS-4 ). For a model reaction, the activation barrier for the stereoinvertive pathway was calculated to be 2.9 kcal/mol lower than that of the stereoretentive pathway. researchgate.net This energy difference strongly favors the formation of the experimentally observed product, thus providing a clear rationale for the high stereoselectivity of the reaction. researchgate.net These computational insights are critical for the rational design of more efficient and selective catalysts for this type of transformation. elixirpublishers.com
Emerging Research and Future Directions
Development of Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis and application of diethoxymethyl acetate (B1210297). Research efforts are directed towards developing more environmentally benign and atom-economical processes.
A notable green approach involves the use of diethoxymethyl acetate as a selective ethoxy group donor in the esterification of phosphonic acids. mdpi.comresearchgate.net This method offers a sustainable alternative to traditional esterification procedures, which often rely on harsh reagents and generate significant waste. mdpi.comresearchgate.net Studies have demonstrated that this compound can achieve high conversion rates and selectivity towards monoesters of phosphonic acids. mdpi.com The reaction often proceeds under mild conditions, and in many instances, the crude products are of sufficient purity, minimizing the need for extensive purification steps. mdpi.com
Another aspect of green chemistry is the use of this compound in one-pot, multicomponent reactions. These reactions, which combine multiple synthetic steps into a single operation, reduce solvent usage, energy consumption, and waste generation. arkat-usa.org For example, this compound is employed as a C1-synthon in the one-pot synthesis of substituted 3-acylamino-2H-pyran-2-ones. arkat-usa.orgchim.it
Future research in this area will likely focus on:
The use of renewable feedstocks for the synthesis of this compound itself. rsc.org
The development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents.
The design of processes that minimize energy-intensive heating and cooling steps.
Novel Catalytic Systems and Methodologies
The development of new catalytic systems is expanding the synthetic utility of this compound. A significant advancement is the use of copper hydride (CuH) catalysis in a highly enantioselective formal hydroformylation of vinyl arenes. nih.govchemistryviews.orgacs.org
In this methodology, a mild Lewis acid, zinc triflate, activates this compound to form a highly reactive oxocarbenium ion. nih.govchemistryviews.org This electrophile then reacts with an alkyl copper intermediate, generated from the enantioselective hydrocupration of a vinyl arene. nih.gov The result is the formation of highly enantioenriched α-aryl acetal (B89532) products with excellent regioselectivity. nih.govchemistryviews.org This method is notable for avoiding the use of high-pressure carbon monoxide gas, a common reagent in traditional hydroformylation reactions. chemistryviews.org
The development of novel catalysts and ligands is also expected to advance the use of this compound in metal-mediated coupling reactions for the synthesis of purine (B94841) derivatives. researchgate.net
Future research in this area is expected to explore:
The application of other base-metal catalysts to promote new transformations involving this compound. chemistryviews.org
The development of chiral catalysts to control the stereochemistry of reactions involving this reagent.
The use of photocatalysis to enable novel, light-driven reactions.
Expansion of Synthetic Applications in Complex Molecule Synthesis
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly heterocyclic compounds and nucleoside analogs. thieme-connect.comnih.gov
It is frequently used for the cyclization step in the formation of purine and pyrimidine (B1678525) rings. acs.org For instance, it is employed in the synthesis of theophylline (B1681296) nucleosides, such as D-mannosyl, D-galactosyl, and D-glucosyl derivatives. researchgate.net The reaction involves the cyclization of an imine intermediate with this compound, often under thermal or microwave-assisted conditions. nih.govacs.orgresearchgate.net
This compound also plays a role in the synthesis of more complex heterocyclic systems, such as 3-(polyhaloacyl)chromones and pyrimido[5,4-d]pyrimidines. In the synthesis of 6-chloropurine (B14466) derivatives, this compound is used for the cyclization of a 5-amino-4,6-dichloropyrimidine (B16409) derivative. nih.govacs.org
The versatility of this compound is further demonstrated in its application for the synthesis of 6′-fluorinated-aristeromycin analogues, which have shown potential as antiviral agents. thieme-connect.comnih.gov
Future applications in complex molecule synthesis may include:
The total synthesis of other natural products and biologically active molecules. rsc.org
The development of new cascade reactions initiated by the reaction of this compound with a suitable substrate.
Its use in the synthesis of functional materials and polymers.
Advanced Mechanistic Elucidation Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new applications. Modern analytical and computational techniques are being employed to elucidate these mechanisms.
For example, Density Functional Theory (DFT) calculations have been used to investigate the CuH-catalyzed formal hydroformylation of vinyl arenes. nih.govacs.org These computational studies have provided insights into the role of the zinc triflate cocatalyst in activating this compound to form an oxocarbenium electrophile. nih.govchemistryviews.org The calculations also support a stereospecific invertive SE2-type mechanism for the key carbon-carbon bond-forming step. nih.govacs.org
In the esterification of phosphonic acids, ³¹P NMR spectroscopy has been instrumental in monitoring the reaction progress and identifying key intermediates. mdpi.comresearchgate.net These studies have helped to elucidate the reaction pathway, which involves the formation of an unstable 1,1-diethoxyethyl ester of the phosphonic acid. researchgate.net
Future mechanistic studies will likely involve:
The use of in-situ spectroscopic techniques to directly observe reactive intermediates.
Advanced kinetic analyses to determine the rate-determining steps of complex reaction sequences. acs.org
The combination of experimental and computational methods to provide a comprehensive picture of the reaction landscape. acs.org
Design of New this compound Analogues with Enhanced Reactivity or Selectivity
The design and synthesis of new analogues of this compound with tailored properties represent a promising area of future research. By modifying the structure of the orthoester, it is possible to fine-tune its reactivity and selectivity for specific applications.
Systematic studies on the reactivity of various trimethyl orthoesters have shown a clear trend: electron-rich orthoesters are more reactive, while electron-deficient ones are less so. nih.gov This principle can be applied to the design of new this compound analogues. For instance, introducing electron-withdrawing or electron-donating groups could modulate the stability of the oxocarbenium ion intermediate, thereby influencing the reaction rate and selectivity.
The substitution of oxygen atoms with sulfur to create trithioorthoesters has been shown to increase kinetic stability. nih.govacs.org This suggests that thio-analogues of this compound could offer different reactivity profiles and be more resistant to hydrolysis.
Future research in this area will likely focus on:
The synthesis and evaluation of a library of this compound analogues with diverse electronic and steric properties.
The development of analogues that are more stable, easier to handle, or less toxic.
The design of "smart" analogues that can be activated under specific conditions, such as by light or a particular chemical trigger.
Interactive Data Table: Research Findings
| Research Area | Key Finding | Methodology | Significance | Citation |
| Green Chemistry | This compound serves as a selective ethoxy group donor for the monoesterification of phosphonic acids. | Reaction of phosphonic acids with this compound, monitored by ³¹P NMR. | Provides a sustainable and selective method for esterification, minimizing waste. | mdpi.comresearchgate.net |
| Novel Catalysis | A CuH-catalyzed enantioselective formal hydroformylation of vinyl arenes using this compound as a C1 source. | Copper hydride catalysis with zinc triflate as a Lewis acid co-catalyst. | Enables the synthesis of enantioenriched α-aryl acetals without the need for high-pressure CO gas. | nih.govchemistryviews.orgacs.org |
| Complex Molecule Synthesis | This compound is used for the cyclization of imine intermediates to form theophylline nucleosides. | Reaction of glycosylideneiminouracil derivatives with this compound under thermal conditions. | Provides a route to biologically relevant nucleoside analogues. | researchgate.net |
| Mechanistic Elucidation | DFT calculations elucidated the role of zinc triflate in activating this compound and the stereochemistry of the C-C bond formation. | Computational chemistry (Density Functional Theory). | Provides a detailed understanding of the reaction mechanism, guiding future catalyst and reaction development. | nih.govacs.org |
| Analogue Design | The reactivity of orthoesters is tunable by altering the electronic properties of the substituent on the central carbon. | Systematic study of the exchange reaction rates of various trimethyl orthoesters. | Establishes a foundation for the rational design of new orthoester reagents with tailored reactivity. | nih.gov |
Q & A
Q. What are the common synthetic applications of diethoxymethyl acetate in organic chemistry, and what methodological considerations are critical for its use?
this compound is frequently employed as a reagent in acetylation and protection reactions. For example, it is used in the synthesis of nucleoside derivatives under reflux conditions (120°C for 3 hours) to achieve efficient acetyl group transfer . Key methodological considerations include solvent selection (e.g., DMF for high-temperature stability) and purification techniques, such as vacuum evaporation and recrystallization from hot water . Reaction progress is typically monitored via TLC (e.g., 10% MeOH-CHCl₃), ensuring completion before workup .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols include:
- PPE : Chemical-resistant gloves (tested per EN 374), eye/face protection, and respiratory equipment if ventilation is inadequate .
- Engineering controls : Use fume hoods for volatile reactions and ensure general ventilation .
- Post-handling : Wash hands thoroughly and use barrier creams for skin protection. Contaminated gloves must be cleaned and aired before reuse .
Q. What analytical techniques are recommended for characterizing this compound and its reaction products?
- TLC : For reaction monitoring (e.g., 10% MeOH-CHCl₃ systems) .
- HRMS (ESI) : To confirm molecular ions (e.g., C₁₈H₂₆N₄O with m/z 315.2179) in synthesized compounds .
- Recrystallization : For purity assessment, as described in nucleoside derivative isolation .
Advanced Research Questions
Q. How does this compound participate in heterocyclic compound synthesis, and what mechanistic insights are critical for optimizing yields?
The compound acts as an acetylating agent in forming heterocycles like 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine. Reaction with hydrazino-tetrazine derivatives requires precise stoichiometry (e.g., 1:1 molar ratio) and controlled heating (100°C) to avoid side reactions . Mechanistically, the ethoxy groups enhance electrophilicity, facilitating nucleophilic attack by amines or hydrazines. Optimization involves adjusting reaction time and temperature to balance reactivity and stability .
Q. What strategies mitigate hazards associated with this compound’s flammability and reactivity?
Q. How can researchers resolve contradictions in purification data for this compound-derived products?
Conflicting solubility profiles (e.g., in aqueous vs. organic phases) may arise from residual reactants. A systematic approach includes:
Q. What role does this compound play in synthesizing chiral intermediates, and how is enantiomeric excess maintained?
In asymmetric synthesis, the compound’s ethoxy groups can influence stereoselectivity. For example, in the synthesis of (3β)-cholest-5-en-3-yl acetate derivatives, chiral auxiliaries or catalysts (e.g., nickel sponge) are used to preserve enantiomeric excess . Reaction conditions (e.g., reflux in ammonia) must avoid racemization, monitored via polarimetry ([α]²₀ᴰ +93° in water) .
Methodological Challenges and Innovations
Q. What advancements address solubility limitations of this compound in aqueous media?
Recent innovations include:
Q. How can computational modeling predict this compound’s reactivity in novel reactions?
DFT calculations (e.g., using Gaussian software) model transition states for acetyl transfer reactions. Parameters like electrophilicity index (ω) and frontier molecular orbitals (HOMO/LUMO) guide solvent and catalyst selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
